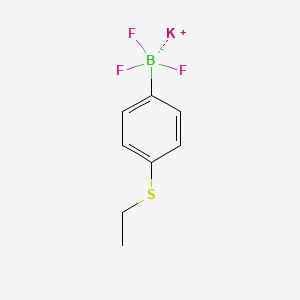

Potassium (4-(ethylthio)phenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(4-ethylsulfanylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3S.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLNLNRSQDZWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)SCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660127 | |

| Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-75-5 | |

| Record name | Borate(1-), [4-(ethylthio)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potassium (4-(ethylthio)phenyl)trifluoroborate: Synthesis, Characterization, and Application

An In-Depth Technical Guide:

Abstract

Potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to traditional boronic acids and esters in modern organic synthesis.[1][2][3] Their superior stability to air and moisture, coupled with their predictable reactivity, makes them ideal reagents for complex molecule synthesis, particularly within the pharmaceutical industry.[4][5][6][7] This guide provides a comprehensive technical overview of Potassium (4-(ethylthio)phenyl)trifluoroborate, a key building block for introducing the valuable 4-(ethylthio)phenyl moiety. We will detail a robust synthetic pathway, outline a suite of rigorous characterization techniques, and discuss its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

The Strategic Advantage of Organotrifluoroborates

For decades, boronic acids have been the workhorse of palladium-catalyzed cross-coupling. However, their inherent limitations, including a propensity for protodeboronation and decomposition upon storage, often complicate synthetic campaigns. Potassium organotrifluoroborates circumvent these issues. The tetracoordinate boron center in these crystalline salts renders the C-B bond remarkably stable, effectively "protecting" it until the moment of reaction.[1] This enhanced stability allows for more flexible and reliable synthetic planning, as these reagents can be stored indefinitely and tolerate a wider range of reaction conditions.[7]

The subject of this guide, Potassium (4-(ethylthio)phenyl)trifluoroborate, provides a direct and efficient means to incorporate the ethylthiophenyl group, a structural motif present in various biologically active compounds, into diverse molecular scaffolds.

Synthesis Pathway and Protocol

The most reliable and atom-economical synthesis of aryltrifluoroborates proceeds through the conversion of an intermediate organoboron species—typically a boronic acid or its corresponding ester—with potassium hydrogen difluoride (KHF₂).[3][4][6][7][8][9][10] This two-step, one-pot methodology is highly efficient and avoids the need to isolate potentially unstable intermediates.[8][9][10][11][12]

Synthetic Workflow Overview

The synthesis begins with a commercially available aryl halide, which is converted to its corresponding boronic ester via a palladium-catalyzed Miyaura borylation. This intermediate is then directly converted to the target trifluoroborate salt without purification.

Figure 1: One-pot synthesis workflow for Potassium (4-(ethylthio)phenyl)trifluoroborate.

Detailed Experimental Protocol

Materials:

-

4-Bromo(ethylthio)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Potassium Hydrogen Difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized Water

-

Acetone

Procedure:

Step 1: Synthesis of 2-(4-(ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (in situ)

-

To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo(ethylthio)benzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane via cannula.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

-

Cool the reaction mixture to room temperature. The crude boronic ester solution is used directly in the next step.

Step 2: Conversion to Potassium (4-(ethylthio)phenyl)trifluoroborate

-

To the crude reaction mixture from Step 1, add Methanol (4 mL per mmol of starting aryl bromide).

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4.0 equiv). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with extreme care in a fume hood using appropriate personal protective equipment (gloves, goggles).[7]

-

Add the aqueous KHF₂ solution to the vigorously stirring reaction mixture. A precipitate should form almost immediately.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete conversion.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold water and cold acetone.

-

Dry the white, crystalline solid under high vacuum to yield the final product, Potassium (4-(ethylthio)phenyl)trifluoroborate.

Scientific Rationale and Field Insights

-

Choice of Reagents: The use of KHF₂ is critical. While KF might seem sufficient, KHF₂ is a more potent fluorinating agent, capable of efficiently displacing the pinacolato group from the stable boronic ester intermediate.[6]

-

One-Pot Efficiency: This protocol avoids a separate workup and purification of the boronic ester, which can be prone to hydrolysis or degradation. This streamlined approach improves overall yield and reduces manual handling.

-

Product Stability: The final product is a bench-stable crystalline solid that does not require special storage conditions, a significant advantage over its boronic acid counterpart.[1][2][4][5][6][7][13]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

Figure 2: Standard workflow for the analytical characterization of the title compound.

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically prepared in a deuterated polar solvent like DMSO-d₆ or Acetone-d₆.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |

| ¹H NMR | ~ 7.4 - 7.6 (d) | Aromatic protons ortho to the BF₃ group. |

| ~ 7.1 - 7.3 (d) | Aromatic protons ortho to the SCH₂CH₃ group. | |

| ~ 2.9 - 3.1 (q) | Methylene protons (-SCH₂-) of the ethyl group. | |

| ~ 1.2 - 1.4 (t) | Methyl protons (-CH₃) of the ethyl group. | |

| ¹³C NMR | ~ 125 - 145 | Multiple signals corresponding to the aromatic carbons. The ipso-carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.[14] |

| ~ 26 - 28 | Methylene carbon (-SCH₂-). | |

| ~ 14 - 16 | Methyl carbon (-CH₃). | |

| ¹⁹F NMR | ~ -135 to -145 | A single, sharp resonance is expected for the three magnetically equivalent fluorine atoms. This is a highly diagnostic peak for aryltrifluoroborates.[14][15] |

| ¹¹B NMR | ~ 2.0 - 5.0 | A relatively sharp quartet (due to ¹¹B-¹⁹F coupling) is anticipated, characteristic of a tetracoordinate boron center.[14] |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the elemental composition.

| Technique | Expected Result |

| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) is ideal for these pre-formed anions.[16][17][18][19][20] |

| Observed Ion | The primary ion observed will be the trifluoroborate anion [C₈H₉BF₃S]⁻. |

| Calculated Mass | [M-K]⁻: 209.0426 |

| Measured Mass | Should be within 5 ppm of the calculated exact mass. |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of Potassium (4-(ethylthio)phenyl)trifluoroborate is as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][21][22][23][24] It enables the efficient formation of a C(sp²)-C(sp²) bond, linking the (4-(ethylthio)phenyl) moiety to a variety of aryl or heteroaryl halides and triflates.

Catalytic Cycle and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle. A key distinction for trifluoroborates is the necessary in situ hydrolysis step, where the [ArBF₃]⁻ salt is slowly converted to the catalytically active ArB(OH)₂ species, which then enters the transmetalation step. This slow release often prevents the side reactions sometimes observed with more reactive boronic acids.

Figure 3: The Suzuki-Miyaura catalytic cycle featuring a potassium organotrifluoroborate.

Conclusion

Potassium (4-(ethylthio)phenyl)trifluoroborate is a highly valuable, stable, and easy-to-handle reagent for modern organic synthesis. The synthetic protocol detailed herein is robust, scalable, and efficient, proceeding from common starting materials. Its identity and purity can be unequivocally confirmed through a standard suite of analytical techniques, most notably multinuclear NMR and high-resolution mass spectrometry. As a superior surrogate to its corresponding boronic acid, this reagent provides medicinal and synthetic chemists with a reliable tool for incorporating the (4-(ethylthio)phenyl) scaffold, streamlining the development of novel chemical entities for drug discovery and materials science.

References

- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. (n.d.). National Institutes of Health (NIH).

- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. (n.d.). National Institutes of Health (NIH).

- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). National Institutes of Health (NIH).

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. ACS Publications.

- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2006). American Chemical Society.

- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.

- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.). The Hartwig Group.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses.

- Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297–1303.

- Clay, J. M., & Vedejs, E. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405.

- Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (n.d.). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. UVIC.

- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). PubMed.

- Buy Potassium phenyltrifluoroborate | 153766-81-5. (2023). Smolecule.

- Accurate mass determination of organotrifluoroborates. (n.d.). Scilit.

- Accurate mass determination of organotrifluoroborates. (2007). PubMed. National Institutes of Health (NIH).

- Potassium Organotrifluoroborates - A Diamond in The Rough. (2022). BLDpharm.

- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group.

- Potassium Organotrifluoroborates. (n.d.). Sigma-Aldrich.

- Accurate mass determination of organotrifluoroborates. (n.d.). Journal of the American Society for Mass Spectrometry. ACS Publications.

- Potassium aryltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal.

- ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. (n.d.). PubMed Central.

- Potassium phenyltrifluoroborate. (n.d.). PubChem. National Institutes of Health (NIH).

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.uvic.ca [web.uvic.ca]

- 18. scilit.com [scilit.com]

- 19. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]

An In-Depth Technical Guide to Potassium (4-(ethylthio)phenyl)trifluoroborate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Reagent for Modern Synthesis

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids are widely used, their inherent instability, propensity for dehydration to form boroxines, and susceptibility to protodeboronation can present significant challenges in complex molecule synthesis.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues. These crystalline, free-flowing solids are notably stable to both air and moisture, allowing for easier handling, storage, and more precise stoichiometry in reactions.[1][2] Potassium (4-(ethylthio)phenyl)trifluoroborate, the subject of this guide, is a member of this robust family of reagents. The presence of the ethylthio group offers a unique handle for further functionalization or can serve to modulate the electronic properties and biological activity of the target molecule, making it a valuable building block for medicinal chemistry and materials science.

This guide provides a comprehensive overview of the properties, synthesis, and core applications of Potassium (4-(ethylthio)phenyl)trifluoroborate, with a focus on providing actionable, detailed protocols grounded in established chemical principles.

Section 1: Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Chemical and Physical Properties

The key identifying information and known physical properties for Potassium (4-(ethylthio)phenyl)trifluoroborate are summarized below. The high melting point is characteristic of the salt-like nature of these compounds.

| Property | Value | Source |

| CAS Number | 850623-75-5 | [3] |

| Molecular Formula | C₈H₉BF₃KS | [3] |

| Molecular Weight | 244.12 g/mol | [3] |

| Appearance | White to off-white solid | General observation for this class |

| Melting Point | >300°C | [3] |

| Solubility | Generally soluble in polar solvents like methanol, acetone, and DMSO; sparingly soluble in water.[4] | General for organotrifluoroborates |

Spectroscopic Data

-

¹H NMR: Aromatic protons would appear as two doublets in the ~7.0-7.5 ppm range. The ethyl group would present as a quartet (~2.9 ppm) and a triplet (~1.3 ppm).

-

¹³C NMR: Signals for the six aromatic carbons, with the carbon atom bonded to the boron appearing as a characteristically broad signal due to quadrupolar relaxation.[4] Two signals for the ethyl group would also be present.

-

¹⁹F NMR: A sharp singlet is expected in the range of -129 to -141 ppm.[5]

-

¹¹B NMR: A quartet is expected due to coupling with the three fluorine atoms.[4]

Handling and Safety

As with any chemical reagent, proper safety protocols must be observed. Potassium (4-(ethylthio)phenyl)trifluoroborate is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures:

-

Wear protective gloves, eye protection (goggles), and lab coat.[6]

-

Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Section 2: Synthesis of Potassium (4-(ethylthio)phenyl)trifluoroborate

The synthesis of aryltrifluoroborates is a well-established, two-stage process that begins with the formation of the corresponding boronic acid, followed by conversion to the trifluoroborate salt. This methodology ensures high purity and stability of the final product.

Rationale for Synthetic Strategy

The most common and reliable route to arylboronic acids is through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[7] This intermediate boronic acid is then converted to the highly stable potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂). This conversion is often quantitative and yields a product that is easily purified by recrystallization.[1]

Detailed Experimental Protocol: Synthesis

This protocol is based on well-established procedures for analogous compounds.[7]

Stage 1: Synthesis of 4-(Ethylthio)phenylboronic Acid

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is required.

-

Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Reactant Addition: Slowly add a solution of 4-bromo(ethylthio)benzene (1.0 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78°C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60°C.

-

Warm-up and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid. This is often used in the next step without further purification.

Stage 2: Conversion to Potassium (4-(ethylthio)phenyl)trifluoroborate

-

Dissolution: Dissolve the crude 4-(ethylthio)phenylboronic acid (1.0 eq) in a suitable solvent such as methanol or acetone.

-

Salt Formation: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq) and add it to the stirred boronic acid solution. A white precipitate should form.

-

Reaction Time: Stir the resulting suspension at room temperature for 1-2 hours to ensure complete conversion.

-

Isolation and Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold water, followed by a cold organic solvent (e.g., diethyl ether or acetone) to remove impurities.

-

Drying: Dry the purified solid under vacuum to yield Potassium (4-(ethylthio)phenyl)trifluoroborate as a stable, white powder.

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of Potassium (4-(ethylthio)phenyl)trifluoroborate lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and predictable reactivity make it an ideal choice for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. The trifluoroborate salt acts as a stable precursor to the active boronic acid under the basic reaction conditions.

Causality of Key Steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step. The reactivity order is typically I > Br > Cl.[9]

-

Hydrolysis: The potassium aryltrifluoroborate is hydrolyzed by water in the presence of a base to form the corresponding arylboronic acid, the active transmetalating species.[2]

-

Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium center, displacing the halide (X). The base is crucial here, as it facilitates the formation of a more nucleophilic boronate species, accelerating this step.

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Potassium (4-(ethylthio)phenyl)trifluoroborate with various aryl or heteroaryl chlorides, which are often preferred in industrial settings due to lower cost.[8]

Materials:

-

Potassium (4-(ethylthio)phenyl)trifluoroborate (1.5 eq)

-

Aryl Chloride (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

-

Ethanol or a Toluene/Water mixture (e.g., 10:1)

-

Schlenk tube or microwave vial

Procedure:

-

Vessel Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), Potassium (4-(ethylthio)phenyl)trifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and S-Phos ligand and add them to the Schlenk tube.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., ethanol) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 70-80°C) and stir vigorously.[8][9]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl chloride is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Expected Scope and Versatility

Based on extensive studies of aryltrifluoroborates, this reagent is expected to couple efficiently with a wide range of electrophiles. The mild conditions, often employing carbonate bases, tolerate numerous functional groups.

| Electrophile (Ar-X) | Product (Ar-Ar') | Typical Yield Range | Notes |

| 4-Chlorotoluene | 4-Ethylthio-4'-methyl-1,1'-biphenyl | >90% | Electron-rich chlorides couple efficiently.[8] |

| 4-Chloroacetophenone | 1-(4'-(Ethylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one | >85% | Tolerates ketone functionalities.[8] |

| 2-Bromopyridine | 2-(4-(Ethylthio)phenyl)pyridine | >80% | Effective for coupling with heteroaryl halides.[8] |

| 1-Bromo-4-nitrobenzene | 4-Ethylthio-4'-nitro-1,1'-biphenyl | >90% | Tolerates electron-withdrawing groups.[8] |

| 2-Chloro-6-methylpyridine | 2-(4-(Ethylthio)phenyl)-6-methylpyridine | >75% | Effective with sterically hindered substrates.[8] |

Conclusion

Potassium (4-(ethylthio)phenyl)trifluoroborate exemplifies the advantages of organotrifluoroborate chemistry. Its enhanced stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling make it a highly valuable and reliable building block for drug discovery and materials science. The protocols and data presented in this guide demonstrate its broad applicability and provide a solid foundation for its integration into complex synthetic campaigns, enabling the efficient construction of novel molecular architectures.

References

- Anderson, K. W., et al. (2005). An Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6176. [https://pubs.acs.org/doi/10.1021/ol051512+]

- Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2735279/]

- Zhu, R., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(21), 6196-6202. [https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc01646a]

- EvitaChem. (n.d.). (4-((Acetylthio)methyl)phenyl)boronic acid. Retrieved from [https://www.evitachem.com/product/4-acetylthiomethyl-phenyl-boronic-acid-evt-12643568]

- PubChem. (n.d.). Potassium 4-(methylthio)phenyltrifluoroborate. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/23697344]

- BenchChem. (n.d.). 4-Ethylthiophenylboronic acid | 145349-76-4. Retrieved from [https://www.benchchem.com/product/b108603]

- Royal Society of Chemistry. (2019). Oxidative Cycloaddition Reactions of Arylboron Reagents via a One-pot Formal Dehydroboration Sequence - Supporting Information. [https://doi.org/10.1039/C9SC02170A]

- da Silva, F. F., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753738/]

- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5432-5436. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201001522]

- Smolecule. (2023). Buy Potassium phenyltrifluoroborate | 153766-81-5. Retrieved from [https://www.smolecule.

- ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [https://www.researchgate.

- Fisher Scientific. (n.d.). Potassium 4-(ethylthio)phenyltrifluoroborate, 96%, Thermo Scientific. Retrieved from [https://www.fishersci.

- Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [https://www.organic-chemistry.

- Royal Society of Chemistry. (2020). Brønsted Acid-Mediated Selective α-Alkenylation of 3,4- Dihydro-2H-pyrans - Supporting Information. [https://www.rsc.

- Organic Syntheses. (n.d.). A One-Pot Procedure for the Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Retrieved from [http://www.orgsyn.org/demo.aspx?prep=v88p0020]

- Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [https://www.organic-chemistry.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from [https://patents.google.

- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts. Retrieved from [https://www.sigmaaldrich.

- Organic Syntheses. (n.d.). tert-BUTYLCYANOKETENE. Retrieved from [http://www.orgsyn.org/demo.aspx?prep=CV6P0215]

- Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylboronic acid. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/456802]

- National Oceanic and Atmospheric Administration. (n.d.). 2-(n,n-dipropylamino)ethanethiol. CAMEO Chemicals. Retrieved from [https://cameochemicals.noaa.gov/chemical/26071]

- PubChem. (n.d.). Potassium 4-(methylthio)phenyltrifluoroborate. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.

- Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [https://georganics.

- PubMed. (1995). Effect of *NO on the Decomposition of Peroxynitrite: Reaction of N2O3 With ONOO-. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/7675127/]

- PubChem. (n.d.). Potassium 4-formylphenyltrifluoroborate. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/23697319]

- Google Patents. (n.d.). US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof. Retrieved from [https://patents.google.

- National Center for Biotechnology Information. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. ACS Chemical Health & Safety, 29(4), 317-327. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9395726/]

- Molbase. (n.d.). potassium 4-bromo-phenylsulfanylmethyltrifluoroborate. Retrieved from [https://www.molbase.com/en/synthesis_2031-34-7-item-5.html]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium (4-(ethylthio)phenyl)trifluoroborate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Potassium (4-(ethylthio)phenyl)trifluoroborate has emerged as a significant building block in modern synthetic chemistry, particularly within the realm of pharmaceutical research and development. Its unique combination of stability, reactivity, and functional group tolerance makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its practical applications, with a special focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: The Rise of Organotrifluoroborates in Synthetic Chemistry

The development of robust and versatile reagents is a cornerstone of innovation in drug discovery. Among the various classes of organoboron compounds, potassium organotrifluoroborates have gained prominence as superior alternatives to boronic acids and their esters.[1][2] Their enhanced stability towards air and moisture simplifies handling and storage, making them highly amenable to a wide range of reaction conditions. The trifluoroborate moiety acts as a protecting group for the boronic acid, which can be unmasked in situ under the basic conditions of many cross-coupling reactions.[1] This controlled release of the active boron species often leads to cleaner reactions and higher yields.

The subject of this guide, Potassium (4-(ethylthio)phenyl)trifluoroborate, incorporates a thioether functionality, a common motif in medicinally relevant molecules that can influence metabolic stability and receptor binding.[3] The ability to introduce this sulfur-containing aryl group via reliable cross-coupling methodologies is of significant interest to medicinal chemists.

Compound Identification and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. While a specific CAS number for Potassium (4-(ethylthio)phenyl)trifluoroborate is not widely indexed, its identity is well-defined by its molecular structure and spectroscopic data. For reference, the closely related analog, Potassium 4-(methylthio)phenyltrifluoroborate, is assigned CAS number 871231-43-5.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₉BF₃KS | [5] |

| Molecular Weight | 244.13 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General observation for aryltrifluoroborates |

| Solubility | Soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), sparingly soluble in water. | [6] |

| Stability | Generally stable to air and moisture at room temperature.[7] | [7] |

Synthesis of Potassium (4-(ethylthio)phenyl)trifluoroborate

The synthesis of potassium aryltrifluoroborates is typically achieved through a straightforward, one-pot procedure from the corresponding arylboronic acid or by direct borylation of an aromatic precursor followed by treatment with potassium hydrogen fluoride (KHF₂).[1][8]

General Synthetic Pathway

A common and efficient route to Potassium (4-(ethylthio)phenyl)trifluoroborate involves the conversion of a suitable precursor, such as 4-ethylthioaniline, to the corresponding boronic acid, which is then converted to the trifluoroborate salt without isolation.

Detailed Experimental Protocol

Materials:

-

4-Ethylthioaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Trimethyl borate (B(OMe)₃)

-

Potassium hydrogen fluoride (KHF₂)

-

Acetone

-

Diethyl ether

Procedure:

-

Diazotization: To a stirred solution of 4-ethylthioaniline in a suitable solvent system (e.g., aqueous HCl) at 0 °C, a solution of sodium nitrite in water is added dropwise. The reaction is monitored for the complete consumption of the starting amine.

-

Borylation: The resulting diazonium salt solution is then added portion-wise to a solution of trimethyl borate in an appropriate solvent, often with a copper catalyst, at a controlled temperature.

-

Formation of the Trifluoroborate Salt: After the borylation is complete, an aqueous solution of potassium hydrogen fluoride is added to the reaction mixture. The mixture is stirred for a specified time to allow for the formation of the potassium trifluoroborate salt.[6]

-

Isolation and Purification: The product is typically isolated by filtration, as potassium organotrifluoroborates are often crystalline solids that precipitate from the reaction mixture. The collected solid is then washed with a suitable solvent (e.g., cold water or acetone/ether mixtures) and dried under vacuum to yield the pure Potassium (4-(ethylthio)phenyl)trifluoroborate.

Spectroscopic Characterization

The structural confirmation of Potassium (4-(ethylthio)phenyl)trifluoroborate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates.[6][9]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons in the para-substituted phenyl ring (two doublets).

-

¹³C NMR: The carbon NMR spectrum will display resonances for the ethyl carbons, the aromatic carbons, and a broad signal for the carbon atom directly attached to the boron, a characteristic feature of organotrifluoroborates.[9]

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a sharp singlet, as the three fluorine atoms are chemically equivalent.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom, often appearing as a quartet due to coupling with the fluorine atoms.[6]

Infrared (IR) Spectroscopy

The IR spectrum of Potassium (4-(ethylthio)phenyl)trifluoroborate will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

-

C=C stretching: Aromatic ring vibrations.

-

B-F stretching: A strong and broad absorption band characteristic of the trifluoroborate group.[10][11]

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of Potassium (4-(ethylthio)phenyl)trifluoroborate in drug development is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves the in situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[1]

Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

Potassium (4-(ethylthio)phenyl)trifluoroborate

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of an organic solvent like THF, dioxane, or toluene and water)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, Potassium (4-(ethylthio)phenyl)trifluoroborate (typically 1.1-1.5 equivalents), the palladium catalyst, ligand (if used), and the base.

-

Solvent Addition: The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). The degassed solvent system is then added via syringe.

-

Reaction: The reaction mixture is heated with stirring for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water and an organic solvent, and the layers are separated. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Safety and Handling

Potassium organotrifluoroborates are generally considered to be less toxic than many other organometallic reagents. However, as with all chemicals, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container. Although stable to air and moisture, prolonged exposure to humid conditions should be avoided to prevent slow hydrolysis.[7]

Conclusion

Potassium (4-(ethylthio)phenyl)trifluoroborate is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for introducing the 4-(ethylthio)phenyl moiety. By understanding its properties, synthesis, and reaction protocols as outlined in this guide, researchers can effectively utilize this reagent to advance their synthetic endeavors.

References

- Stability and Handling of Potassium tert-Butyltrifluorobor

- Oxidative Cycloaddition Reactions of Arylboron Reagents via a One-pot Formal Dehydrobor

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.

- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor

- Organotrifluorobor

- Organotrifluorobor

- Organotrifluoroborate Salts.

- 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.

- Potassium 4-(methylthio)

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.

- Potassium phenyltrifluorobor

- 153766-81-5 Cas No.

- Potassium (4-vinylphenyl)

- Brønsted Acid-Mediated Selective α-Alkenylation of 3,4- Dihydro-2H-pyrans - Supporting Inform

- Potassium phenyltrifluorobor

- 153766-81-5|Potassium trifluoro(phenyl)

- Potassium aryltrifluorobor

- Potassium phenyltrifluoroborate - Optional[FTIR] - Spectrum. SpectraBase.

- Potassium (4-(ethylthio)phenyl)

- One-Pot Synthesis of Thiochromen-4-ones

- β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PMC.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- potassium 4-bromo-phenylsulfanylmethyltrifluorobor

- Biological Applications of Thiourea Deriv

- Figure 4. a. FT-IR spectra of EC and a 4 , b. FT-IR spectrum of PHBV,...

- Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids.

- Styryl Group, a Friend or Foe in Medicinal Chemistry | Request PDF.

- View of Investigation of physical and chemical properties of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols.

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium 4-(methylthio)phenyltrifluoroborate | C7H7BF3KS | CID 23697344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium (4-(ethylthio)phenyl)trifluoroborate [cymitquimica.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

A Guide to the Structural Elucidation of Potassium (4-(ethylthio)phenyl)trifluoroborate: A Multi-Technique Spectroscopic and Crystallographic Approach

Abstract

Potassium organotrifluoroborates have become indispensable tools in modern synthetic chemistry, particularly within pharmaceutical research and drug development, prized for their stability and versatile reactivity in cross-coupling reactions.[1][2] Unlike their boronic acid counterparts, they are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and stoichiometric measurement.[3][4] The precise structural characterization of these reagents is paramount to ensuring reaction predictability, purity, and ultimately, the integrity of the final active pharmaceutical ingredient. This guide provides an in-depth, field-proven methodology for the comprehensive structure elucidation of a representative example, Potassium (4-(ethylthio)phenyl)trifluoroborate, designed for researchers and drug development professionals. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic, multi-technique approach provides an unambiguous and self-validating confirmation of the molecular structure.

The Strategic Imperative for Structure Elucidation

In drug development, the molecular structure of every reagent must be unequivocally confirmed. For a building block like Potassium (4-(ethylthio)phenyl)trifluoroborate, structural ambiguity could lead to unforeseen side products, altered biological activity, or failed batches in process scale-up. The elucidation process is not merely a quality control checkpoint; it is a foundational pillar of scientific integrity. Our approach is holistic, integrating data from multiple orthogonal techniques to build a complete and irrefutable structural picture.

The expected synthesis of aryltrifluoroborates typically involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂), or a one-pot borylation of an arene followed by treatment with KHF₂.[5][6][7] This context is crucial, as the analytical workflow must be capable of distinguishing the desired product from potential starting materials, intermediates, or hydrolysis products (the corresponding boronic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For organotrifluoroborates, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for a complete characterization.[8][9]

Causality: We begin with NMR because it provides a detailed map of the carbon-hydrogen framework and offers direct insight into the unique boron-fluorine environment. The combination of these four specific NMR experiments creates a self-validating dataset; the information from one nucleus must be consistent with the others.

Expected NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale / Key Feature |

| ¹H | ~ 7.5 - 7.8 | Doublet | Aromatic protons ortho to the -BF₃K group. |

| ~ 7.2 - 7.4 | Doublet | Aromatic protons meta to the -BF₃K group. | |

| ~ 2.9 - 3.1 | Quartet | Methylene (-CH₂-) protons coupled to the methyl group. | |

| ~ 1.2 - 1.4 | Triplet | Methyl (-CH₃) protons coupled to the methylene group. | |

| ¹³C | ~ 140 - 145 | Broad Singlet | Aromatic carbon directly bonded to boron (C-B bond).[8] |

| ~ 135 - 140 | Singlet | Aromatic carbon bonded to sulfur (C-S bond). | |

| ~ 125 - 135 | Multiple Singlets | Remaining aromatic carbons. | |

| ~ 25 - 30 | Singlet | Methylene carbon (-CH₂-). | |

| ~ 14 - 16 | Singlet | Methyl carbon (-CH₃-). | |

| ¹⁹F | ~ -135 to -140 | Quartet | Three equivalent fluorine atoms coupled to one ¹¹B atom.[10] |

| ¹¹B | ~ 2.0 - 4.0 | Quartet | Boron atom coupled to three equivalent ¹⁹F atoms.[10] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of Potassium (4-(ethylthio)phenyl)trifluoroborate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Organotrifluoroborates show good solubility in polar aprotic solvents.[8]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune the probe for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (e.g., 1024 scans or more) may be necessary to observe the broad, low-intensity quaternary carbon attached to boron.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment requiring few scans.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use of a modified pulse sequence may be required for better resolution to observe the B-F coupling.[8][9]

-

Data Processing: Process all spectra using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (BF₃·OEt₂ for ¹¹B; CFCl₃ for ¹⁹F).

Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming the elemental composition.

Causality: For an ionic compound like this, Electrospray Ionization (ESI) is the method of choice because it is a soft ionization technique that can transfer pre-existing ions from solution into the gas phase with minimal fragmentation.[11] Operating in negative ion mode is logical, as it will directly detect the (4-(ethylthio)phenyl)trifluoroborate anion. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides mass accuracy within 5 ppm, allowing for the unambiguous determination of the elemental formula.[11][12]

Expected MS Data

| Parameter | Expected Value | Technique |

| Anion Mass [M-K]⁻ | m/z 193.0306 | ESI-MS (Negative Mode) |

| Elemental Composition | C₈H₈BF₃S | HRMS |

Note: The calculated exact mass for the anion [C₈H₈¹¹BF₃S]⁻ is 193.0306.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol.

-

Instrument: Use an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of high resolution (>10,000).

-

Ionization Mode: Set the instrument to operate in negative ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Analysis: Identify the peak corresponding to the molecular anion [R-BF₃]⁻. Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value. The error should be less than 5 ppm.[11]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality: This technique is employed to quickly verify the presence of the critical bonds that define the molecule's structure: the aromatic ring, the aliphatic ethyl group, the C-S bond, and most importantly, the characteristic B-F bonds of the trifluoroborate anion. The resulting spectrum serves as a unique fingerprint for the compound.[13]

Expected IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~ 2980-2850 | Aliphatic C-H Stretch | Medium |

| ~ 1600-1450 | Aromatic C=C Stretch | Strong-Medium |

| ~ 1150-1000 | B-F Stretch | Very Strong |

| ~ 700-600 | C-S Stretch | Medium-Weak |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[13]

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide evidence of connectivity and composition, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional location of each atom in the solid state.

Protocol & Expected Results

-

Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation of a saturated solution in a solvent like acetonitrile or an acetone/hexane mixture.[6]

-

Data Collection: Mount a suitable crystal on an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

-

Expected Findings:

-

Confirmation of Connectivity: The resulting model will show the exact atom-to-atom connections.

-

Bond Geometry: The B-C bond length is expected to be ~1.60 Å, and B-F bond lengths around 1.38-1.42 Å.[14]

-

Coordination Geometry: The geometry around the boron atom will be confirmed as distorted tetrahedral. The F-B-F bond angles are typically smaller (~105-106°) than the C-B-F angles (~112-113°).[14]

-

Crystal Packing: The analysis will also reveal how the potassium cations and trifluoroborate anions are arranged in the crystal lattice.

-

Integrated Analysis and Conclusion

References

-

D'Vries, T., de Souza, R., O'Brien, C. et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link]

-

Figueroa, R., & Molander, G. A. (2005). Accurate Mass Determination of Organotrifluoroborates. Molecules, 10(2), 313–318. Available at: [Link]

-

Scilit. (2005). Accurate mass determination of organotrifluoroborates. Scilit. Available at: [Link]

-

ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. Available at: [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]

-

Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

-

White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available at: [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 52(2), 7362-7370. Available at: [Link]

-

Chem-Agro. (n.d.). potassium (phenyl)trifluoroborate. Chem-Agro. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. Available at: [Link]

-

Henderson, W., Nicholson, B. K., & Wood, B. R. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E, 70(Pt 11), 1269–1272. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Available at: [Link]

-

National Bureau of Standards. (1971). Standard X-ray Diffraction Powder Patterns. NBS Monograph 25, Section 9. Available at: [Link]

-

ResearchGate. (n.d.). Potassium Phenyltrifluoroborate. ResearchGate. Available at: [Link]

-

Dreher, S. D., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chimia, 64(4), 245–249. Available at: [Link]

-

PubChem. (n.d.). Potassium 4-(methylthio)phenyltrifluoroborate. PubChem. Available at: [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]

-

Zheng, J., & Sathyan, D. (2017). Investigation of Crystal Structures using X-Ray Diffraction. Boston University Physics. Available at: [Link]

-

Organic Chemistry Portal. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. Available at: [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Wiley Science Solutions. Available at: [Link]

-

ScienceDirect. (n.d.). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. ScienceDirect. Available at: [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). High Resolution Infrared Spectroscopy of Boron Trifluoride. EMSL. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Reagent: Unraveling the Discovery and History of Potassium (4-(ethylthio)phenyl)trifluoroborate

Philadelphia, PA - In the landscape of modern organic chemistry, potassium organotrifluoroborates have emerged as a cornerstone for carbon-carbon bond formation, offering stability, versatility, and ease of handling. Among the diverse array of these valuable reagents, potassium (4-(ethylthio)phenyl)trifluoroborate stands out as a key building block in the synthesis of complex organic molecules. This in-depth technical guide delves into the discovery and history of this specific organotrifluoroborate, tracing its origins from the broader development of its chemical class to its specific synthesis and applications, particularly in the realm of cross-coupling reactions.

From Laboratory Curiosity to Synthetic Staple: The Rise of Organotrifluoroborates

For many years, organotrifluoroborates were largely regarded as laboratory curiosities with limited practical applications in organic synthesis. The landscape dramatically shifted in 1995 with the seminal work of Professor E. Vedejs and his research group. They developed a highly efficient and straightforward method for the preparation of potassium aryltrifluoroborates from readily available arylboronic acids by treatment with potassium hydrogen difluoride (KHF₂). This breakthrough made these reagents significantly more accessible to the wider chemistry community and ignited a surge of interest in their synthetic potential.

The Vedejs method provided a robust route to a wide variety of aryltrifluoroborates, which proved to be exceptionally stable, crystalline solids that are amenable to storage and handling in air—a stark contrast to their often-unstable boronic acid precursors. This newfound stability was a critical factor in their rapid adoption by synthetic chemists.

The Molander Group's Contributions and the Emergence of Functionalized Aryltrifluoroborates

Building upon this foundation, the research group of Professor Gary A. Molander at the University of Pennsylvania has been instrumental in exploring and expanding the applications of potassium organotrifluoroborates, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.[1] Professor Molander's extensive work has demonstrated the remarkable utility of these reagents in forging carbon-carbon bonds with a wide range of organic electrophiles.[2][3]

It is within this context of exploring functionalized aryltrifluoroborates for cross-coupling reactions that potassium (4-(ethylthio)phenyl)trifluoroborate likely first emerged. While a single, dedicated publication announcing its discovery is not readily apparent, its synthesis falls squarely within the established methodologies for creating a diverse library of these reagents for synthetic screening and application development. The introduction of the ethylthio group at the para position of the phenyl ring offered chemists a valuable handle for further functionalization and provided a unique electronic profile to the aromatic system.

Synthesis of Potassium (4-(ethylthio)phenyl)trifluoroborate: A Step-by-Step Protocol

The preparation of potassium (4-(ethylthio)phenyl)trifluoroborate follows a logical and well-established synthetic sequence, starting from the corresponding boronic acid.

Part 1: Synthesis of 4-(Ethylthio)phenylboronic Acid

The initial step involves the synthesis of the boronic acid precursor. A common and effective method is the reaction of a Grignard reagent with a trialkyl borate.

Experimental Protocol:

-

Grignard Reagent Formation: 4-Bromo(ethylthio)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (4-(ethylthio)phenyl)magnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, typically trimethyl borate or triisopropyl borate, in THF.

-

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid, such as hydrochloric acid, to yield 4-(ethylthio)phenylboronic acid.

-

Purification: The crude boronic acid is then purified, often by recrystallization, to obtain the pure product.

Part 2: Conversion to Potassium (4-(ethylthio)phenyl)trifluoroborate

The purified 4-(ethylthio)phenylboronic acid is then converted to its corresponding potassium trifluoroborate salt using the Vedejs protocol.

Experimental Protocol:

-

Reaction Setup: 4-(Ethylthio)phenylboronic acid is dissolved in methanol.

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the methanolic solution of the boronic acid.

-

Precipitation: The potassium (4-(ethylthio)phenyl)trifluoroborate product precipitates out of the solution as a stable, white solid.

-

Isolation and Purification: The solid is collected by filtration, washed with a suitable solvent (e.g., cold water or diethyl ether), and dried to yield the pure product.

The overall synthetic pathway is summarized in the workflow diagram below:

Properties and Applications in Suzuki-Miyaura Cross-Coupling

Potassium (4-(ethylthio)phenyl)trifluoroborate exhibits the advantageous properties characteristic of its class. It is a crystalline solid that is stable to air and moisture, making it significantly easier to handle and store compared to its boronic acid counterpart.[3]

The primary application of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] In these reactions, it serves as the nucleophilic partner, coupling with a variety of organic halides and triflates (electrophiles) to form new carbon-carbon bonds. The presence of the ethylthio group can influence the electronic properties of the aromatic ring and can be a site for further chemical transformations, making this reagent particularly useful in the synthesis of pharmaceuticals and functional materials.[4]

Below is a table summarizing the key properties and applications:

| Property/Application | Description |

| Chemical Formula | C₈H₉BF₃KS |

| Appearance | White crystalline solid |

| Stability | Air and moisture stable |

| Key Synthesis Step | Reaction of 4-(ethylthio)phenylboronic acid with KHF₂ |

| Primary Application | Suzuki-Miyaura cross-coupling reactions |

| Role in Reaction | Nucleophilic partner (source of the 4-(ethylthio)phenyl group) |

| Advantages | Ease of handling, stability, versatility in coupling reactions |

The general mechanism of the Suzuki-Miyaura cross-coupling reaction involving an aryltrifluoroborate is depicted in the following diagram:

References

-

Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867-1870*. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798*. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427-6439*. [Link]

-

Molander, G. A., & Trice, S. L. J. (2010). Two-Step, One-Pot Method for the Synthesis of Biaryls from Two Aryl Chlorides. Journal of the American Chemical Society, 132(50), 17701-17703*. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034*. [Link]

-

Molander, G. A., & Siddiqui, S. Z. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153-163. [Link]

-

Molander, G. A., & Ellis, N. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 129(42), 12942-12947*. [Link]

-

Molander, G. A., & Fleury-Brégeot, N. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 2(12), 2645-2649*. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027*. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327*. [Link]

-

Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 280-288. [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. [Link]

Sources

- 1. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Potassium (4-(ethylthio)phenyl)trifluoroborate: A Technical Guide

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) are a class of highly stable, crystalline solids that have gained significant traction in organic synthesis, particularly as coupling partners in Suzuki-Miyaura reactions.[1] Their enhanced stability to air and moisture compared to their boronic acid counterparts makes them attractive reagents in a variety of chemical transformations.[2] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of these valuable synthetic intermediates. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Potassium (4-(ethylthio)phenyl)trifluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Potassium (4-(ethylthio)phenyl)trifluoroborate, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework. The predicted data is based on spectral information from analogous compounds, including various potassium aryltrifluoroborates and substituted phenylboronic acids.[1][3][4]

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Potassium (4-(ethylthio)phenyl)trifluoroborate.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Doublet (d) | 2H | Aromatic (ortho to -BF₃⁻) |

| ~7.2 - 7.3 | Doublet (d) | 2H | Aromatic (ortho to -SEt) |

| ~2.9 - 3.0 | Quartet (q) | 2H | -S-CH₂ -CH₃ |

| ~1.2 - 1.3 | Triplet (t) | 3H | -S-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 142 | Aromatic (C-S) |

| ~134 - 136 | Aromatic (CH, ortho to -BF₃⁻) |

| ~128 - 130 | Aromatic (CH, ortho to -SEt) |

| ipso-C-BF₃⁻ | Aromatic (ipso-C-BF₃⁻, often broad and sometimes not observed) |

| ~26 - 28 | -S-CH₂ -CH₃ |

| ~14 - 16 | -S-CH₂-CH₃ |

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹⁹F | ~ -135 to -145 | Quartet (q) | J(¹⁹F-¹¹B) ~ 60-70 Hz |

| ¹¹B | ~ 3 to 7 | Quartet (q) | J(¹¹B-¹⁹F) ~ 60-70 Hz |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of Potassium (4-(ethylthio)phenyl)trifluoroborate.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid Potassium (4-(ethylthio)phenyl)trifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as these salts are generally insoluble in nonpolar solvents like chloroform-d.[1]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ¹¹B).

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. A 1:1:1:1 quartet is expected due to coupling with the ¹¹B nucleus.[2]

-

¹¹B NMR: Acquire the spectrum with proton decoupling. A 1:3:3:1 quartet is expected due to coupling with the three equivalent ¹⁹F nuclei.[2] A modified pulse sequence may be necessary for better resolution.[1]

-

-

Data Processing:

-